
2-(2-fluorophenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-4H-chromen-4-one, also known as flavone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one is not fully understood. However, it is believed to exert its effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Flavone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Flavone has also been shown to induce apoptosis in cancer cells, which may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flavone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Flavone also has several limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Flavone also has a relatively short half-life, which may limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-fluorophenyl)-4H-chromen-4-one. One area of research is the development of 2-(2-fluorophenyl)-4H-chromen-4-one-based drugs for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the study of the mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one, which may provide insights into its potential applications in medicine. Finally, the study of the synthesis and properties of 2-(2-fluorophenyl)-4H-chromen-4-one derivatives may lead to the development of new and more effective drugs.
Aplicaciones Científicas De Investigación
Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Flavone has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
1645-20-1 |
|---|---|
Nombre del producto |
2-(2-fluorophenyl)-4H-chromen-4-one |
Fórmula molecular |
C15H9FO2 |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
Clave InChI |
WGCVYBFPCUCTRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Otros números CAS |
1645-20-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

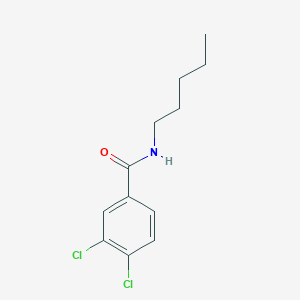
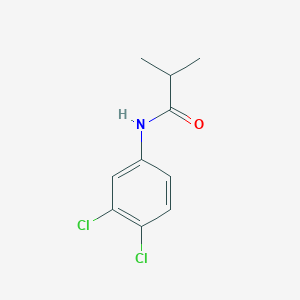
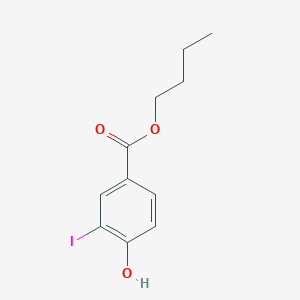
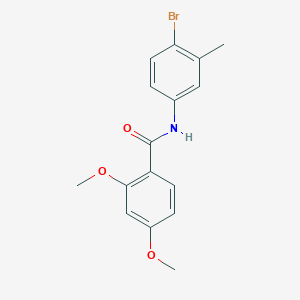
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
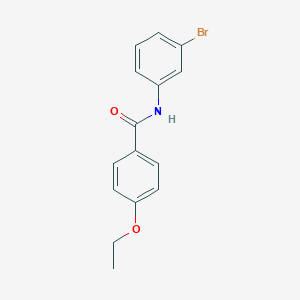
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
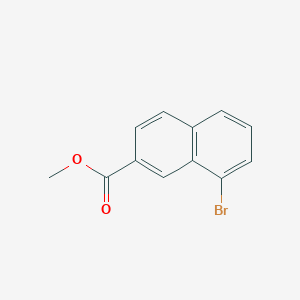
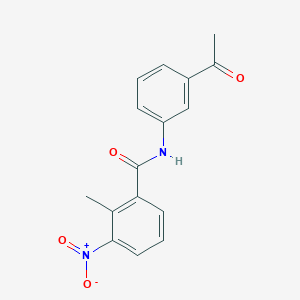
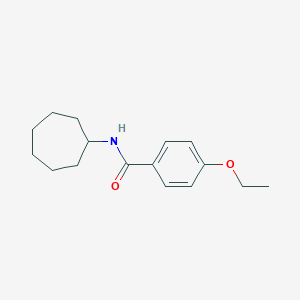
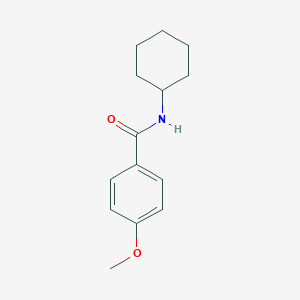
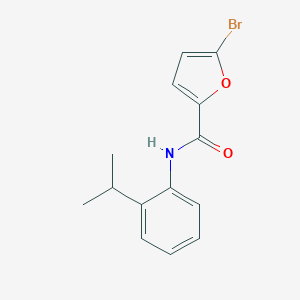
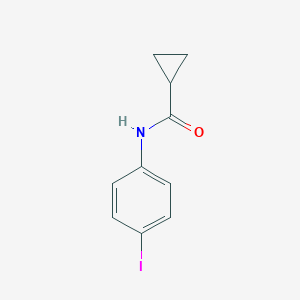
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)